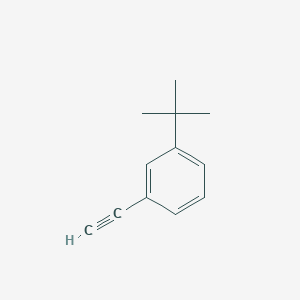
1-(tert-Butyl)-3-Ethinylbenzol
Übersicht
Beschreibung
1-(tert-Butyl)-3-ethynylbenzene is an organic compound characterized by the presence of a tert-butyl group and an ethynyl group attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-3-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
- The primary target of 1-(tert-Butyl)-3-ethynylbenzene is carbonyl reductase [NADPH] in humans . Carbonyl reductases are enzymes involved in the reduction of carbonyl compounds, and their inhibition can lead to specific effects within the cellular environment.
Target of Action
Mode of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-3-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-ethynylbenzene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis and ensure high yields.
Industrial Production Methods: In an industrial setting, the production of 1-(tert-Butyl)-3-ethynylbenzene may involve continuous flow processes to enhance efficiency and scalability. The use of flow reactors allows for precise control over reaction conditions, leading to consistent product quality and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butyl)-3-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(tert-butyl)benzaldehyde or 3-(tert-butyl)benzoic acid.
Reduction: Formation of 1-(tert-butyl)-3-ethylbenzene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl)-4-ethynylbenzene: Similar structure but with the ethynyl group in the para position.
1-(tert-Butyl)-2-ethynylbenzene: Similar structure but with the ethynyl group in the ortho position.
1-(tert-Butyl)-3-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness: 1-(tert-Butyl)-3-ethynylbenzene is unique due to the combination of the tert-butyl and ethynyl groups on the benzene ring, which imparts distinct reactivity and properties. The presence of both groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-5-10-7-6-8-11(9-10)12(2,3)4/h1,6-9H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYVJICPWLXLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














